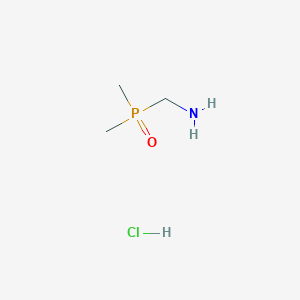

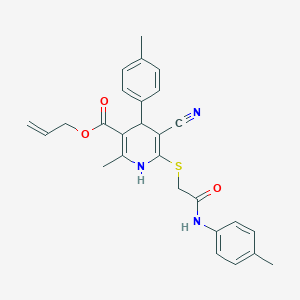

![molecular formula C19H16N4O5S3 B2364660 (Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-42-6](/img/structure/B2364660.png)

(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic aromatic compound containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and an ethyl acetate group.

Synthesis Analysis

While the exact synthesis of this compound is not available, benzo[d]thiazole derivatives are often synthesized through reactions involving nucleophilic substitution . For example, an intermediate 2-(2-bromoethoxy)benzo[d]thiazole could be synthesized and undergo a nucleophilic substitution reaction with 1,2-dibromoethane .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents . Recent synthetic developments have led to new compounds that exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis . These compounds have shown better inhibition potency compared to standard reference drugs, making them promising candidates for the development of new anti-tuberculosis therapies.

Anticancer and Anti-Inflammatory Agents

Novel benzothiazole derivatives have been synthesized and evaluated for their dual anticancer and anti-inflammatory properties . These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer. Additionally, they have shown a decrease in the activity of inflammatory factors like IL-6 and TNF-α, which are crucial in chronic inflammation and cancer development.

Enzyme Inhibition

Benzothiazole compounds are known to act as inhibitors for various enzymes. For instance, they have applications in the production of drugs that inhibit the carbonic anhydrase enzyme . This enzyme plays a role in many physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and mountain sickness.

Antimicrobial Activity

The synthesis of benzothiazole derivatives has led to compounds with potent antimicrobial properties . These compounds have been effective against a range of microbial pathogens, offering a potential avenue for the development of new antimicrobial drugs.

Neuroprotective Effects

Benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s . Their ability to interact with biological targets relevant to these diseases makes them valuable for further research in neuroprotection.

Agricultural Applications

Some benzothiazole derivatives have been proposed for use in agriculture due to their antifeedant and acaricidal activities . These properties can help protect crops from pests and mites, contributing to better yield and crop protection.

Wirkmechanismus

Target of Action

The primary targets of the compound “ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” are currently unknown. The compound belongs to the benzothiazole class of molecules , which are known to interact with a variety of biological targets, including various enzymes and receptors.

Mode of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are typically mediated through interactions with various cellular targets, leading to changes in cellular processes and signaling pathways.

Biochemical Pathways

Benzothiazole derivatives have been found to interfere with several biochemical pathways, depending on their specific targets . For instance, some benzothiazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways, leading to their biological effects.

Result of Action

Based on the known activities of other benzothiazole derivatives, it can be speculated that this compound may exert its effects by modulating the activity of its cellular targets, leading to changes in cellular processes and signaling pathways .

Eigenschaften

IUPAC Name |

ethyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S3/c1-2-28-17(24)9-23-14-6-4-12(31(20,26)27)8-16(14)30-19(23)22-18(25)11-3-5-13-15(7-11)29-10-21-13/h3-8,10H,2,9H2,1H3,(H2,20,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCZZUIJTIOROQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)

![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)

![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)

![3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2364589.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)

![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)